N-benzylthiophene-2-carboxamide N-benzylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 10354-43-5
VCID: VC10587706
InChI: InChI=1S/C12H11NOS/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC=CS2
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol

N-benzylthiophene-2-carboxamide

CAS No.: 10354-43-5

VCID: VC10587706

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

N-benzylthiophene-2-carboxamide - 10354-43-5

Description

N-Benzylthiophene-2-carboxamide is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This compound consists of a thiophene ring, which is a five-membered heterocyclic ring containing sulfur, attached to a benzyl group and a carboxamide moiety. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

Synthesis of N-Benzylthiophene-2-Carboxamide

The synthesis of N-Benzylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid or its derivatives with benzylamine under appropriate conditions. One method involves using a catalyst like a zirconium oxo cluster to facilitate the coupling reaction between 2-thiophenecarboxylic acid and benzylamine . The reaction conditions can be optimized to improve yield and purity, often involving purification by column chromatography.

Biological Activities

Compounds similar to N-Benzylthiophene-2-carboxamide have shown significant biological activities, including antimicrobial and anticancer properties. While specific data on N-Benzylthiophene-2-carboxamide itself may be limited, its structural analogs suggest potential applications in medicinal chemistry. For instance, thiophene derivatives are known for their strong antimicrobial activity.

Research Findings

Research on thiophene derivatives, including those with benzyl and carboxamide substitutions, highlights their potential in drug development. These compounds are often studied for their interaction with biological targets such as enzymes and proteins. Techniques like in vitro assays and molecular docking are used to elucidate their mechanisms of action and therapeutic potential.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
N-Benzylthiophene-2-carboxamideThiophene ring with benzyl and carboxamidePotential antimicrobial activity
3-Benzamido-N-benzylthiophene-2-carboxamideThiophene ring with benzamide and benzyl groupsEnhanced solubility and biological activity
5-(1,3-Benzothiazol-2-yl)-N-benzylthiophene-2-carboxamideThiophene ring with benzothiazole and benzyl groupsAntitumor and antimicrobial properties

Future Directions

Future research on N-Benzylthiophene-2-carboxamide should focus on exploring its specific biological activities, such as antimicrobial and anticancer effects. Additionally, optimizing its synthesis for large-scale production could enhance its availability for further studies.

CAS No. 10354-43-5
Product Name N-benzylthiophene-2-carboxamide
Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
IUPAC Name N-benzylthiophene-2-carboxamide
Standard InChI InChI=1S/C12H11NOS/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Standard InChIKey WCGCLWNPEQTVSG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=CS2
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC=CS2
PubChem Compound 574227
Last Modified Nov 23 2023

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